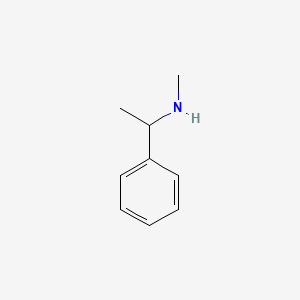

N-Methyl-1-phenylethanamine

CAS No.: 32512-24-6

Cat. No.: VC2132589

Molecular Formula: C9H13N

Molecular Weight: 135.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32512-24-6 |

|---|---|

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| IUPAC Name | N-methyl-1-phenylethanamine |

| Standard InChI | InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |

| Standard InChI Key | RCSSHZGQHHEHPZ-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=CC=C1)NC |

| Canonical SMILES | CC(C1=CC=CC=C1)NC |

Introduction

Chemical Structure and Basic Properties

N-Methyl-1-phenylethanamine is a chemical compound with the molecular formula C9H13N. It is structurally characterized as a phenethylamine derivative with a methyl group attached to the nitrogen atom and another methyl group at the alpha carbon position. This arrangement creates a chiral center at the alpha carbon, resulting in potential stereoisomerism.

The compound exhibits several key physical properties that define its behavior in various environments. Its hydrochloride salt has a molecular weight of 171.67 g/mol, which influences its solubility and handling characteristics in laboratory settings. The free base form has a lower molecular weight of approximately 135 g/mol, consistent with other compounds in the phenethylamine family.

Structural Representation

N-Methyl-1-phenylethanamine consists of a phenyl ring connected to an ethylamine chain with methyl substitution. The presence of the methyl group on the nitrogen creates a secondary amine, differentiating it from primary amines like 1-phenylethanamine . This structural arrangement significantly influences the compound's chemical reactivity and biological interactions.

Physical Properties

The physical properties of N-Methyl-1-phenylethanamine are important for understanding its behavior in various applications. The hydrochloride salt typically appears as a crystalline solid with a melting point range of 162–164°C. The compound exhibits good solubility in polar solvents such as water, methanol, and ethanol, which facilitates its use in laboratory procedures and pharmaceutical applications.

Synthesis Methods and Chemical Reactions

Common Synthetic Routes

Several synthetic pathways can be employed to produce N-Methyl-1-phenylethanamine. One prevalent method involves the reductive amination of acetophenone with methylamine, which requires a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. This reaction typically occurs in solvents like ethanol or methanol under controlled temperature conditions.

Another potential synthesis route involves the direct N-methylation of 1-phenylethanamine, which serves as a precursor compound . This approach typically employs methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction must be carefully controlled to prevent over-methylation, which would result in tertiary amine formation.

Reaction Behavior

N-Methyl-1-phenylethanamine participates in various chemical reactions typical of secondary amines. These include:

-

Oxidation reactions leading to the formation of imines or oximes

-

Reduction processes resulting in formation of more complex amine structures

-

Nucleophilic substitution reactions where the nitrogen acts as a nucleophile

-

Acid-base reactions forming stable salt complexes with acids

The compound's reactivity profile makes it valuable as a building block in organic synthesis, particularly in the development of pharmaceutically relevant molecules that require specific stereochemical configurations.

Biological Activity and Pharmacology

Receptor Interactions

N-Methyl-1-phenylethanamine exhibits significant biological activity through its interactions with various neuroreceptors. Research indicates that it functions as an agonist for trace amine-associated receptor 1 (TAAR1). This receptor interaction is particularly important as it influences monoaminergic neurotransmission systems, potentially affecting mood regulation and cognitive function.

The compound's structural similarity to neurotransmitters like dopamine and norepinephrine contributes to its ability to interact with monoaminergic systems. These interactions may result in amphetamine-like effects, though typically with different potency and duration profiles compared to amphetamine itself.

Neuromodulatory Effects

As a neuromodulator, N-Methyl-1-phenylethanamine can influence the release and reuptake of monoamine neurotransmitters. This activity appears to be mediated through multiple mechanisms, including:

-

Inhibition of vesicular monoamine transporter 2 (VMAT2)

-

Interaction with monoamine transporters at the cell membrane

-

Indirect effects on neurotransmitter levels through TAAR1 activation

These mechanisms collectively contribute to the compound's potential to influence neurological function, making it relevant to research in psychopharmacology and neuroscience.

Comparative Analysis with Similar Compounds

Structural Analogs

N-Methyl-1-phenylethanamine belongs to a family of structurally related compounds that share similar core features but differ in specific substitution patterns. Understanding these relationships provides valuable context for its chemical behavior and biological effects.

Table 1: Comparison of N-Methyl-1-phenylethanamine with Related Compounds

This comparison highlights how relatively minor structural modifications significantly impact chemical and pharmacological properties of these related compounds. The presence of the methyl group on the nitrogen of N-Methyl-1-phenylethanamine alters its basicity, lipophilicity, and receptor binding characteristics compared to primary amine analogs.

Pharmacological Comparisons

The pharmacological profile of N-Methyl-1-phenylethanamine differs from related compounds in several important aspects. While sharing some structural similarities with amphetamine and methamphetamine, it typically demonstrates different potency, selectivity, and duration of action at various molecular targets.

Research suggests that N-Methyl-1-phenylethanamine exhibits a distinctive balance of effects on various neurotransmitter systems, distinguishing it from other phenethylamine derivatives. These differences are primarily attributable to its specific structural features, particularly the positioning of methyl groups, which influence receptor binding affinities and interactions with metabolic enzymes.

Research Applications

Chemical and Pharmaceutical Research

N-Methyl-1-phenylethanamine serves multiple functions in chemical and pharmaceutical research contexts. Its well-defined structure and reactivity make it valuable as:

-

A chiral building block for asymmetric synthesis of more complex molecules

-

A model compound for studying structure-activity relationships in phenethylamine derivatives

-

A reference standard for analytical method development

These applications highlight the compound's versatility in supporting various research objectives across multiple scientific disciplines.

Analytical Methods for Detection and Characterization

Spectroscopic Methods

Various spectroscopic techniques are employed for the identification and characterization of N-Methyl-1-phenylethanamine. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with characteristic chemical shifts for the methyl groups attached to the nitrogen (δ 2.5–3.0 ppm in 1H-NMR) and the alpha carbon.

Infrared spectroscopy (IR) reveals characteristic absorption bands associated with N-H stretching (for the secondary amine) and C-N bonds, further confirming the compound's structural features. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are diagnostic for this class of compounds.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the separation, quantification, and purity assessment of N-Methyl-1-phenylethanamine. Chiral chromatography is particularly important for resolving the enantiomers of this compound, as its alpha carbon represents a stereogenic center.

For sophisticated analytical requirements, coupled techniques such as GC-MS and LC-MS/MS offer enhanced sensitivity and specificity. These methods are especially valuable when analyzing complex mixtures or when detecting trace amounts of the compound in various matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume